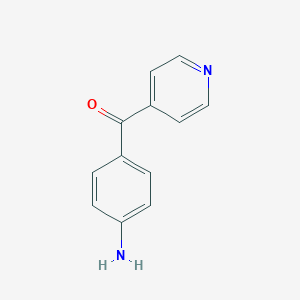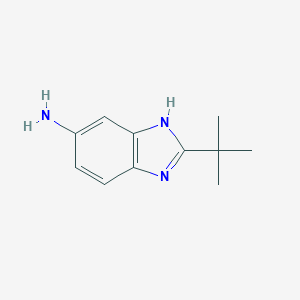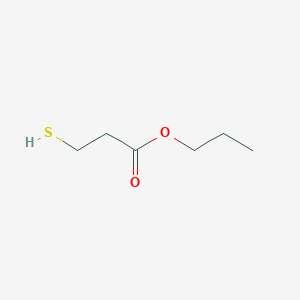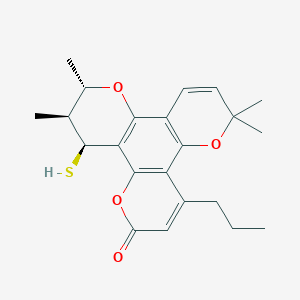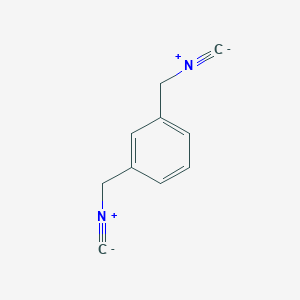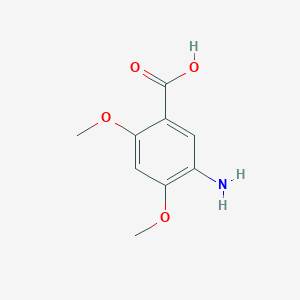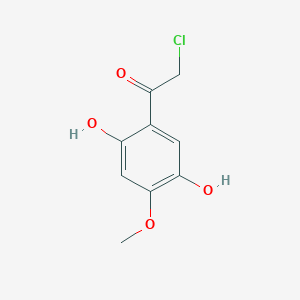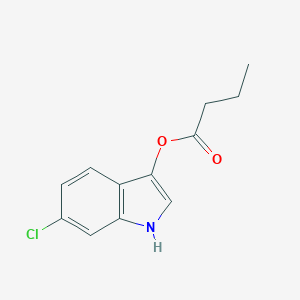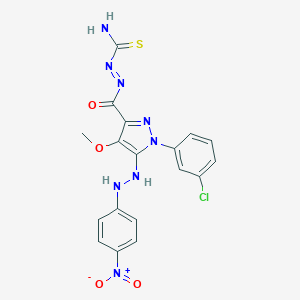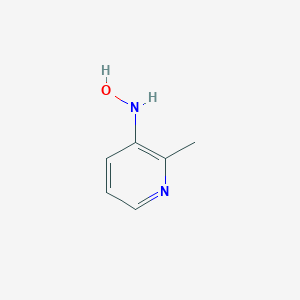
N-(2-Methylpyridin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2-Methylpyridin-3-yl)hydroxylamine is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
Effets Biochimiques Et Physiologiques
N-(2-Methylpyridin-3-yl)hydroxylamine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately result in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2-Methylpyridin-3-yl)hydroxylamine in lab experiments is its high purity, which ensures reproducibility of results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-Methylpyridin-3-yl)hydroxylamine. One potential direction is the development of new derivatives of this compound that can be used in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of diseases and other fields of scientific research.
Méthodes De Synthèse
N-(2-Methylpyridin-3-yl)hydroxylamine is synthesized by reacting 2-methylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent. The reaction yields N-(2-Methylpyridin-3-yl)hydroxylamine as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(2-Methylpyridin-3-yl)hydroxylamine has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its anti-cancer properties. Studies have shown that N-(2-Methylpyridin-3-yl)hydroxylamine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Propriétés
Numéro CAS |
180677-39-8 |
|---|---|
Nom du produit |
N-(2-Methylpyridin-3-yl)hydroxylamine |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
N-(2-methylpyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3 |
Clé InChI |
NSTOORJIOBGQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NO |
SMILES canonique |
CC1=C(C=CC=N1)NO |
Synonymes |
3-Pyridinamine,N-hydroxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



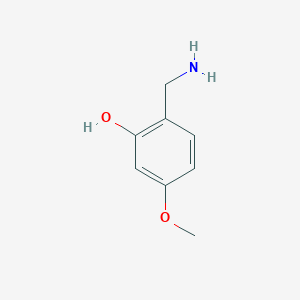
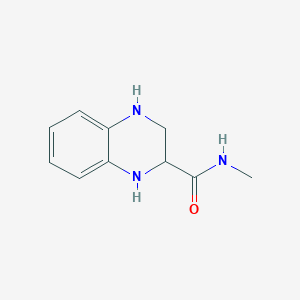
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
